(1R)-1-(2,4-dichlorophenyl)ethan-1-ol
Description
Significance of Enantiopure Secondary Alcohols in Pharmaceutical Chemistry and Fine Chemical Synthesis
Enantiopure secondary alcohols, including α-aryl alcohols, are indispensable building blocks in the synthesis of a wide array of valuable molecules. In the pharmaceutical industry, the chirality of a drug molecule is often critical to its efficacy and safety. One enantiomer of a drug may exhibit the desired therapeutic effect, while the other may be inactive or even harmful. Therefore, the ability to synthesize single-enantiomer drugs is of paramount importance.
Beyond pharmaceuticals, enantiopure secondary alcohols are crucial intermediates in the production of fine chemicals, such as agrochemicals, fragrances, and materials with specific optical properties. Their use as chiral auxiliaries and catalysts in asymmetric synthesis further underscores their importance in controlling the stereochemical outcome of chemical reactions. sigmaaldrich.comresearchgate.net
Overview of (1R)-1-(2,4-dichlorophenyl)ethan-1-ol: Structural Features and Chiral Singularity
This compound is a chiral secondary alcohol with the chemical formula C₈H₈Cl₂O. nih.gov Its structure consists of a central carbon atom bonded to a hydrogen atom, a hydroxyl group, a methyl group, and a 2,4-dichlorophenyl group. The designation "(1R)" specifies the absolute configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules.
The "chiral singularity" of this molecule arises from this specific three-dimensional arrangement. This singularity means that its mirror image, the (1S)-enantiomer, is a distinct molecule that cannot be superimposed on the (1R)-form. This difference in spatial arrangement is fundamental to its interactions with other chiral molecules, such as enzymes and receptors in biological systems.
Table 1: Physicochemical Properties of 1-(2,4-dichlorophenyl)ethan-1-ol
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈Cl₂O |
| Molecular Weight | 191.05 g/mol |
| Appearance | Liquid |
| Boiling Point | 125-126 °C (at 7 mmHg) |
| Density | 1.29 g/cm³ |
Note: Data for the racemic mixture.
Scope and Research Objectives
Research into this compound and its related compounds is driven by several key objectives. A primary focus is the development of efficient and highly selective methods for its synthesis. This includes exploring various catalytic systems, such as enzymatic and chemo-catalytic approaches, to achieve high enantiomeric purity.
A significant portion of research in this area has been directed towards the synthesis of the closely related compound, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, which is a key intermediate in the production of the antifungal drug luliconazole. figshare.comresearchgate.netgoogle.com While the focus has been on the (S)-enantiomer for this specific application, the methodologies developed for its synthesis, such as the asymmetric reduction of the corresponding ketone, can often be adapted to produce the (R)-enantiomer as well.
Furthermore, understanding the unique properties and potential applications of the (1R)-enantiomer itself is an ongoing area of investigation. This includes exploring its potential as a chiral building block for other biologically active molecules or as a chiral resolving agent. The comparative study of the biological activities of the (1R) and (1S) enantiomers is also a critical research objective to elucidate the structure-activity relationship.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(2,4-dichlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZDYNBHZMQRLS-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415679-40-2 | |
| Record name | 1-(2,4-Dichlorophenyl)ethanol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415679402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-DICHLOROPHENYL)ETHANOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32HZ82S7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 1r 1 2,4 Dichlorophenyl Ethan 1 Ol
Chemo-Catalytic Asymmetric Synthesis Strategies
Chemo-catalytic methods offer efficient and highly selective routes to (1R)-1-(2,4-dichlorophenyl)ethan-1-ol. These approaches can be broadly categorized into the asymmetric reduction of a prochiral ketone precursor and the asymmetric addition of organometallic reagents to a related aldehyde.
The most direct and widely explored strategy for synthesizing this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(2,4-dichlorophenyl)ethanone. This transformation can be achieved using several catalytic systems, including homogeneous metal catalysts and organocatalysts.
Homogeneous asymmetric hydrogenation employs soluble transition metal complexes with chiral ligands to catalyze the addition of molecular hydrogen (H₂) across the carbonyl group. libretexts.orgwiley-vch.de Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes are prominent in this field due to their high activity and the tunability of their chiral environments. nih.gov
For the reduction of aryl ketones like 1-(2,4-dichlorophenyl)ethanone, catalyst systems composed of a Ru(II) precursor and a chiral diphosphine ligand, often in combination with a chiral diamine, have demonstrated exceptional performance. nih.gov The combination of these two ligands creates a well-defined chiral pocket that effectively differentiates between the two prochiral faces of the ketone. The reaction proceeds via a proposed six-membered transition state, which accounts for the high reactivity and selectivity observed. nih.gov
Table 1: Examples of Homogeneous Catalysts in Asymmetric Hydrogenation of Ketones
| Catalyst Type | Chiral Ligands | Typical Substrates | Key Features |
|---|---|---|---|
| Ruthenium-based | (S)-BINAP / (S,S)-DPEN | Aromatic Ketones | High activity and enantioselectivity under neutral or basic conditions. |
| Rhodium-based | Chiral Diphosphines (e.g., CAMP, BPPM) | Functionalized Ketones | Effective for ketones with nearby coordinating groups. wiley-vch.de |
| Iridium-based | MsDPEN-Cp*Ir | Aromatic Heterocyclic Ketones | Operates under slightly acidic conditions with high efficiency. nih.gov |
Asymmetric transfer hydrogenation (ATH) is an alternative to using high-pressure molecular hydrogen. In this method, a hydrogen donor, such as 2-propanol or a formic acid/triethylamine azeotrope, provides the hydride in the presence of a chiral catalyst. mdpi.comnih.gov This technique is often more operationally simple than direct hydrogenation.
Ruthenium(II) complexes are particularly effective for ATH of aromatic ketones. The catalyst system developed by Noyori and co-workers, typically comprising [RuCl₂(p-cymene)]₂ and a chiral N-tosylated diamine ligand like (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN), is a benchmark in this field. sigmaaldrich.com The reaction is believed to proceed through a metal-ligand bifunctional mechanism, where a ruthenium hydride species is formed, and the N-H group of the ligand assists in the hydrogen transfer to the carbonyl oxygen. For the synthesis of the (1R)-alcohol, the corresponding (S,S)-TsDPEN ligand is typically employed.
Table 2: Research Findings in Asymmetric Transfer Hydrogenation of Aromatic Ketones
| Catalyst Precursor | Chiral Ligand | Hydrogen Donor | Typical Yield | Typical ee |
|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | 2-Propanol / Base | >95% | up to 99% |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH / Et₃N | >95% | up to 99% |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. For the reduction of ketones, two main systems have been developed: oxazaborolidine-catalyzed borane (B79455) reductions (CBS reduction) and Hantzsch ester-mediated transfer hydrogenations.
The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst to activate borane (BH₃) and deliver a hydride to the ketone with high enantioselectivity. mdpi.com The stereochemical outcome is highly predictable based on the catalyst's stereochemistry.
Alternatively, biomimetic transfer hydrogenation can be achieved using a Hantzsch ester as an NADH mimic, which serves as the hydride source. The reaction is catalyzed by a chiral Brønsted acid, such as a phosphoric acid derivative, or a bifunctional catalyst like a thiourea-amine. princeton.eduuni-giessen.denih.gov The catalyst activates the ketone by forming a hydrogen bond with the carbonyl oxygen, facilitating the stereoselective hydride transfer from the Hantzsch ester.
Table 3: Common Organocatalytic Systems for Ketone Reduction
| Catalytic System | Catalyst Example | Hydride Source | Activation Mechanism |
|---|---|---|---|
| CBS Reduction | (S)-Me-CBS-oxazaborolidine | Borane (BH₃·THF) | Lewis acid activation of borane. |
| Biomimetic Transfer Hydrogenation | Chiral Phosphoric Acid | Hantzsch Ester | Brønsted acid activation of the ketone. |
| Bifunctional Catalysis | Thiourea-amine | Catecholborane | Dual activation of ketone and borane. nih.gov |
An alternative synthetic route involves the construction of the chiral center through a carbon-carbon bond-forming reaction. This typically involves the stereoselective addition of a methyl group to the carbonyl carbon of 2,4-dichlorobenzaldehyde (B42875).
The addition of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to an aldehyde is a classic C-C bond formation reaction. To render this process asymmetric, a chiral ligand is added to control the facial selectivity of the nucleophilic attack on the prochiral aldehyde.
Recent advancements have led to the development of N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane (DACH) that can effectively control the stereoselectivity of Grignard additions to ketones and aldehydes. rsc.orgnih.gov The ligand coordinates to the magnesium atom of the Grignard reagent, creating a chiral environment around the reactive nucleophile. This complex then delivers the methyl group to one face of the 2,4-dichlorobenzaldehyde carbonyl, leading to the formation of this compound with high enantiomeric excess. The design of the ligand, particularly the introduction of specific steric and electronic features, is crucial for achieving high levels of asymmetric induction. nih.gov
Diastereoselective Synthesis via Chiral Auxiliaries or Reagents
Asymmetric synthesis is a powerful strategy for accessing specific enantiomers of chiral molecules. One established approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netosi.lv After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing chirality. researchgate.netscielo.org.mx This method relies on the auxiliary's ability to create a diastereomeric intermediate that exhibits a strong steric or electronic bias, favoring the formation of one diastereomer over the other. researchgate.net
Alternatively, chiral reagents can be employed to directly influence the stereochemistry of a reaction on a prochiral substrate. uvic.ca A pertinent example is the asymmetric reduction of the precursor ketone, 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanone, using a chiral reducing agent. The use of a chiral borane complex, specifically BINAL-H, has been successfully applied in this context to achieve the desired stereoselectivity. nih.gov This method underscores the utility of chiral reagents in directly converting a prochiral ketone to a specific enantiomer of the corresponding alcohol, thereby providing an effective route to enantiopure compounds. nih.gov
Biocatalytic and Chemoenzymatic Routes to this compound
Biocatalytic and chemoenzymatic methods have emerged as powerful and sustainable alternatives to traditional chemical synthesis for producing enantiopure compounds. rjpbr.com These approaches leverage the high selectivity (chemo-, regio-, and stereoselectivity) of enzymes or whole microbial cells to catalyze specific transformations under mild reaction conditions. rjpbr.comresearchgate.netresearchgate.net
Whole-cell bioreduction is a widely utilized technique for the asymmetric synthesis of chiral alcohols from their corresponding prochiral ketones. rsc.org This method employs entire microbial cells as self-contained catalytic systems, which offers the advantage of having the necessary enzymes and cofactor regeneration systems readily available within the cell. semanticscholar.org Various microorganisms have been identified and optimized for the (1R)-selective reduction of 1-(2,4-dichlorophenyl)ethanone and its analogues.
The key enzymes responsible for the stereoselective reduction of ketones are ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). frontiersin.orgnih.gov These enzymes facilitate the transfer of a hydride from a nicotinamide (B372718) cofactor, such as NAD(P)H, to the carbonyl carbon of the ketone. semanticscholar.orgfrontiersin.org
The process of developing an efficient biocatalyst often begins with screening diverse microbial sources to identify enzymes with the desired activity and stereoselectivity. For instance, a ketoreductase (designated SsCR) from Scheffersomyces stipitis CBS 6045 was identified that exhibits excellent enantioselectivity (99.9% ee) and high activity towards the hydrophobic substrate 2-chloro-1-(2,4-dichlorophenyl)ethanone, a close analogue of the target precursor. researchgate.netsemanticscholar.org Similarly, alcohol dehydrogenases from species like Lactobacillus kefir (LkADH) have been targeted for their catalytic potential. researchgate.netfrontiersin.org
Once a promising enzyme is identified, protein engineering techniques, such as rational design or directed evolution, are often employed to enhance its properties. rsc.orgnih.gov For example, iterative saturation mutagenesis was used on an LkADH to improve its stereoselectivity and activity for the synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. researchgate.net Mutant versions of a short-chain dehydrogenase/reductase from Novosphingobium aromaticivorans (NaSDR) also showed improved substrate affinity and catalytic velocity compared to the wild-type enzyme for the same substrate. researchgate.net
To maximize the efficiency and economic viability of whole-cell bioreductions, optimization of reaction conditions is critical. A key challenge in these reactions is the regeneration of the expensive NAD(P)H cofactor. frontiersin.org This is often overcome by using a "coupled-substrate" approach, where a cheap, sacrificial alcohol like isopropanol (B130326) or glycerol (B35011) is added to the reaction mixture. researchgate.netnih.gov An alcohol dehydrogenase within the host cell oxidizes the sacrificial alcohol, which simultaneously reduces the NAD(P)+ back to NAD(P)H, allowing the catalytic cycle to continue. researchgate.netnih.gov Glucose dehydrogenase coupled with glucose is another effective system for cofactor regeneration. researchgate.netgoogle.com
Other important parameters that require optimization include:
Substrate Loading: Increasing the concentration of the starting ketone is crucial for achieving high productivity. Successful reductions have been performed at substrate concentrations ranging from 2 g/L to as high as 67 g/L. researchgate.net
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. For example, the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using Acinetobacter sp. was successfully conducted at 40 °C. researchgate.net General operating temperatures often fall within the 20 °C to 40 °C range. google.com
Co-solvents: The use of co-solvents can help to dissolve hydrophobic substrates and improve mass transfer, although their impact on enzyme stability must be carefully considered.
The success of a biocatalytic process is evaluated by several key performance metrics. High conversion rates, ideally approaching 100%, and excellent enantiomeric excess (ee), often greater than 99%, are primary goals. researchgate.net The space-time yield (STY), which measures the amount of product formed per unit volume per unit time (e.g., g L⁻¹ d⁻¹), is a critical metric for assessing the industrial feasibility of the process. researchgate.net
Below is a table summarizing the performance of various biocatalytic systems in the reduction of 1-(2,4-dichlorophenyl)ethanone or its close analogue.
| Biocatalyst (Enzyme/Strain) | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Space-Time Yield (STY) | Reference |
|---|---|---|---|---|---|
| Acinetobacter sp. ZJPH1806 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 83.2 | >99.9 (R) | Not Reported | researchgate.net |
| Scheffersomyces stipitis CBS 6045 (SsCR) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 88.2 (isolated yield) | 99.9 (R) | 268 g L⁻¹ d⁻¹ | researchgate.netsemanticscholar.org |
| Recombinant E. coli expressing LkADH mutant | 2-chloro-1-(2,4-dichlorophenyl)ethanone | >99 | 99 (R) | Not Reported | researchgate.net |
| Recombinant E. coli expressing LK08 (KRED from L. kefiri) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 100 | >99 (S) | Not Reported | researchgate.net |
Enzymatic kinetic resolution is a chemoenzymatic strategy used to separate the enantiomers from a racemic mixture. This method exploits the ability of an enzyme to react at a much faster rate with one enantiomer than the other. A classic application of this technique is the lipase-catalyzed acylation or hydrolysis of a racemic alcohol or its corresponding ester.
For example, the kinetic resolution of racemic 2-chloro-1-(2,4-dichlorophenyl)-1-ethanol acetate (B1210297) has been achieved through a hydrolytic approach. researchgate.net Lipases, such as Novozym 435® (lipase B from Candida antarctica), have proven to be highly effective biocatalysts for this purpose. In this process, the enzyme selectively hydrolyzes one enantiomer of the acetate ester (e.g., the R-acetate) to the corresponding alcohol, leaving the other enantiomer (the S-acetate) unreacted and in high enantiomeric excess. This approach has demonstrated high selectivity, achieving an enantiomeric excess of over 99% in a very short reaction time. researchgate.net The lipase (B570770) can also be reused multiple times, making it a robust and efficient method for separating enantiomers. researchgate.net
Enzymatic Kinetic Resolution of Racemic 1-(2,4-dichlorophenyl)ethan-1-ol
Lipase-Catalyzed Hydrolysis of Esters
Kinetic resolution via lipase-catalyzed hydrolysis of a racemic ester is a widely adopted and effective strategy for obtaining enantiopure alcohols. In this approach, a racemic mixture of an ester, such as 1-(2,4-dichlorophenyl)ethyl acetate, is exposed to a lipase in an aqueous environment. The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester to the corresponding alcohol at a much higher rate than the other.
For the synthesis of this compound, the process would typically involve the selective hydrolysis of the (S)-ester from the racemic mixture. This leaves the unreacted (R)-ester in high enantiomeric excess. A subsequent simple chemical hydrolysis step can then convert the enantiopurified (R)-ester into the desired this compound.
Research has shown that several lipases are highly effective for the kinetic resolution of structurally related aryl ethanol (B145695) derivatives. chemrxiv.orgrsc.org Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435®, and lipases from Thermomyces lanuginosus (TLL) have demonstrated excellent performance. chemrxiv.orgresearchgate.net These enzymes exhibit high enantioselectivity, leading to products with high enantiomeric excess (ee). rsc.org For the hydrolysis of racemic 1-(2,4-dichlorophenyl)ethyl acetate, studies have identified CALB and TLL as superior catalysts, achieving approximately 50% conversion—the theoretical maximum for a kinetic resolution—in a remarkably short time. chemrxiv.org
The table below summarizes typical findings from the lipase-catalyzed hydrolytic resolution of related substrates.
| Substrate | Lipase | Temp (°C) | Time | Conversion (%) | Product (ee %) | Reference |
|---|---|---|---|---|---|---|
| rac-1-(2,4-dichlorophenyl)ethyl ester | CALB (Novozym 435®) | 45 | 15 min | ~50 | >99 for (S)-alcohol | chemrxiv.org |
| rac-1-(2,4-dichlorophenyl)ethyl ester | Thermomyces lanuginosus lipase (TLL) | 45 | 15 min | ~50 | High ee | chemrxiv.org |
| rac-2-chloro-1-(2,4-dichlorophenyl)ethyl acetate | Novozym 435® | N/A | N/A | ~50 | 99 for (S)-alcohol | rsc.org |
| rac-2-chloro-1-(2,4-dichlorophenyl)ethyl acetate | Lipozyme TL-IM | N/A | N/A | ~50 | High ee | rsc.org |
Lipase-Catalyzed Esterification Reactions
An alternative and equally powerful approach to kinetic resolution is the lipase-catalyzed enantioselective esterification (or transesterification) of the racemic alcohol. In this method, racemic 1-(2,4-dichlorophenyl)ethan-1-ol is treated with an acyl donor, such as vinyl acetate, in a non-aqueous solvent. The lipase selectively catalyzes the acylation of one of the alcohol's enantiomers, typically the (S)-enantiomer, to form the corresponding ester. This leaves the desired this compound unreacted and enantiomerically enriched.
The efficiency and selectivity of this process are highly dependent on several factors, including the choice of lipase, acyl donor, solvent, and temperature. chemrxiv.orgnih.gov Novozym 435® is frequently the catalyst of choice due to its broad substrate scope, high stability in organic media, and excellent enantioselectivity. nih.govnih.gov The acyl donor also plays a critical role; activated esters like vinyl esters are often used because they result in an irreversible reaction, driving the equilibrium towards the product. nih.gov
Optimization of reaction parameters is crucial for achieving high enantiomeric excess of the unreacted alcohol and a conversion close to the ideal 50%. chemrxiv.org Studies on similar secondary alcohols have shown that solvents like hexane (B92381) or cyclohexane (B81311), and temperatures around 40-50°C, often provide the best balance of enzyme activity and selectivity. chemrxiv.org
The table below illustrates the impact of various reaction parameters on the kinetic resolution of secondary alcohols via lipase-catalyzed esterification.
| Substrate | Lipase | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Unreacted Alcohol (ee %) | Reference |
|---|---|---|---|---|---|---|---|
| rac-1-Phenylethanol | Novozym 435® | Vinyl Acetate | Cyclohexane | 40 | 49 | 97 for (R)-alcohol | chemrxiv.org |
| rac-Flurbiprofen | Novozym 435® | Methanol | Dichloromethane | 37-45 | 35.7 | 96.3 for (R)-ester | nih.gov |
| rac-1-(1-Naphthyl)ethanol | Novozym 435® | Vinyl Acetate | n-Heptane | 60 | 48 | 90 for (S)-alcohol | nih.gov |
| rac-trans-Flavan-4-ol | Amano Lipase AK (from Pseudomonas fluorescens) | Vinyl Acetate | Vinyl Acetate | 30 | 50 | >99 for (2R,4S)-alcohol | mdpi.com |
Chemoenzymatic Cascade Processes for Enhanced Efficiency
While kinetic resolution is effective, its primary drawback is a maximum theoretical yield of 50% for the desired enantiomer. To overcome this limitation, kinetic resolution can be integrated into more complex chemoenzymatic cascade processes, most notably Dynamic Kinetic Resolution (DKR). scielo.br
A DKR process combines the highly selective enzymatic reaction with a simultaneous, non-selective chemical or enzymatic racemization of the slower-reacting enantiomer. In the context of synthesizing this compound via esterification, the lipase would selectively acylate the (S)-enantiomer. Simultaneously, a racemization catalyst would continuously convert the unreacted this compound back into the racemic mixture. This constant racemization of the starting material ensures that the substrate for the lipase is continually replenished, allowing the enzymatic acylation to proceed beyond the 50% conversion limit and theoretically converting 100% of the starting racemate into a single enantiomer of the product ester. scielo.br This enantiopure ester can then be hydrolyzed to yield the target alcohol.
Various transition metal complexes, such as those based on ruthenium or niobium, have been successfully employed as racemization catalysts in combination with lipases like CALB for the DKR of secondary alcohols. scielo.br
Another strategy involves coupling the enzymatic resolution step with a subsequent chemical transformation in a sequential, one-pot process. For example, after the lipase-catalyzed kinetic resolution of a racemic alcohol to produce an enantiopure ester, a second chemical reagent can be added to the same vessel to perform a subsequent reaction, such as a cycloaddition or cross-coupling. nih.govrsc.org This approach enhances process efficiency by reducing the number of work-up and purification steps, saving time, solvents, and costs, thereby aligning with the principles of green chemistry. rsc.org
Chiral Analytical Techniques and Enantiomeric Purity Assessment of 1r 1 2,4 Dichlorophenyl Ethan 1 Ol
Chromatographic Methods for Enantiomeric Excess Determination
Chromatographic techniques are the most widely used methods for the quantitative determination of the enantiomeric composition of chiral compounds. nih.gov These methods rely on the differential interaction of enantiomers with a chiral environment, leading to their physical separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and powerful tool for separating enantiomers. phenomenex.com The separation is typically achieved by using a chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers, resulting in different retention times. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most versatile and widely used for the enantioseparation of a broad range of chiral compounds, including aromatic alcohols. nih.govnih.gov
For the analysis of (1R)-1-(2,4-dichlorophenyl)ethan-1-ol, a normal-phase or reversed-phase HPLC method would be developed. The selection of the specific CSP and mobile phase is an empirical process, often involving screening several columns and solvent systems to achieve optimal resolution. phenomenex.com
Table 1: Illustrative Chiral HPLC Conditions for Separation of Aromatic Alcohols
| Parameter | Description |
|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide derivatives (e.g., cellulose or amylose tris(phenylcarbamates)) on a silica support are highly effective. nih.gov Commercially available columns like Chiralpak® and Chiralcel® series are common choices. |
| Mobile Phase (Normal Phase) | Typically a mixture of an alkane (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The ratio is optimized to balance resolution and analysis time. |
| Mobile Phase (Reversed Phase) | Mixtures of water or buffer with organic modifiers like acetonitrile or methanol. This mode is often preferred for its compatibility with aqueous samples. nih.gov |
| Flow Rate | Usually in the range of 0.5 - 1.5 mL/min for analytical scale separations. |
| Detection | UV detection is suitable due to the presence of the dichlorophenyl chromophore. A wavelength around 220-230 nm would likely be effective. researchgate.net |
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another effective technique for enantiomeric separation, particularly for volatile and thermally stable compounds like this compound. gcms.cz The separation mechanism is based on the use of a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. gcms.cznih.gov These cyclodextrin-based CSPs have chiral cavities that allow for differential inclusion complexation with the enantiomers, leading to their separation. nih.gov
The alcohol functional group in this compound may require derivatization (e.g., acetylation or silylation) to improve its volatility and chromatographic behavior, although direct analysis is often possible.
Table 2: Typical Chiral GC Parameters for Enantiomeric Separation
| Parameter | Description |
|---|---|
| Chiral Stationary Phase (CSP) | Derivatized cyclodextrins (e.g., 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) coated on a polysiloxane backbone are commonly used. nih.gov |
| Carrier Gas | Inert gases such as Helium or Hydrogen are used. |
| Temperature Program | An optimized temperature gradient is employed to ensure good peak shape and resolution within a reasonable analysis time. |
| Injector | Split/splitless injection is typically used. |
| Detector | A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. |
Spectroscopic and Optical Methods for Stereochemical Assignment
While chromatographic methods quantify the ratio of enantiomers, spectroscopic and optical methods are employed to determine the absolute configuration (i.e., the R or S assignment) of the chiral center.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy in an achiral environment cannot distinguish between enantiomers, as their spectra are identical. libretexts.org However, in the presence of a chiral auxiliary, such as a chiral shift reagent, the enantiomers can be differentiated. Lanthanide-based chiral shift reagents are paramagnetic complexes that can coordinate with Lewis basic sites in the analyte, such as the hydroxyl group of this compound. organicchemistrydata.orgslideshare.net
This coordination forms transient diastereomeric complexes, which have distinct NMR spectra. libretexts.org The interaction with the paramagnetic lanthanide ion induces large chemical shift changes (lanthanide-induced shifts, LIS) in the protons near the binding site. organicchemistrydata.org Because the spatial arrangement of the two diastereomeric complexes is different, the magnitude of the induced shifts will differ for the corresponding protons in each enantiomer, leading to the separation of their signals in the NMR spectrum. This allows for the determination of enantiomeric purity by integrating the resolved signals. organicchemistrydata.org
Table 3: Common Lanthanide Chiral Shift Reagents
| Reagent Name | Abbreviation | Lanthanide Ion |
|---|---|---|
| Tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato) europium(III) | Eu(hfc)₃ | Europium (Eu³⁺) |
| Tris(3-(trifluoromethylhydroxymethylene)-(+)-camphorato) europium(III) | Eu(tfc)₃ | Europium (Eu³⁺) |
Optical Rotation and Circular Dichroism (CD) Spectroscopy
Chiral molecules are optically active, meaning they rotate the plane of polarized light. researchgate.net Optical rotation is a fundamental property used to characterize enantiomers. The (1R) and (1S) enantiomers of 1-(2,4-dichlorophenyl)ethan-1-ol will rotate plane-polarized light by an equal magnitude but in opposite directions. The specific rotation, [α], is a standardized measure of this rotation and is a characteristic physical constant for a pure enantiomer under specific conditions (e.g., temperature, solvent, concentration, and wavelength). While the sign of rotation (+ or -) is used to distinguish enantiomers, it does not directly correlate to the R/S configuration without prior establishment.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgfiveable.me A CD spectrum provides more detailed structural information than optical rotation alone. researchgate.net For this compound, electronic transitions associated with the aromatic chromophore will be perturbed by the chiral center, giving rise to a characteristic CD spectrum. This spectrum serves as a unique fingerprint for the (R)-enantiomer and can be compared to theoretical calculations or data from analogous compounds to help confirm the stereochemical assignment.
X-Ray Crystallographic Data for Absolute Configuration Determination
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of every atom in the molecule. sci-hub.se
To determine the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized. mit.edu When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes complex. This effect breaks Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes of a crystal are equal. ed.ac.uk For a non-centrosymmetric crystal composed of a single enantiomer, the differences in intensity between these Friedel pairs can be analyzed to unambiguously determine the absolute structure. mit.edued.ac.uk The presence of "heavy" atoms like chlorine in this compound provides a strong anomalous scattering signal, making this technique particularly well-suited for its absolute configuration determination. mit.edu
Mechanistic Insights into Stereocontrol and Reaction Dynamics Pertaining to 1r 1 2,4 Dichlorophenyl Ethan 1 Ol Synthesis
Elucidation of Catalytic Cycle Stereodetermining Steps
The stereochemical outcome in the synthesis of (1R)-1-(2,4-dichlorophenyl)ethan-1-ol is determined by the facial selectivity of hydride delivery to the carbonyl carbon of 2,4-dichloroacetophenone. This selectivity is orchestrated by the chiral environment of the catalyst, be it an enzyme's active site or a chiral metal-ligand complex.
In enzymatic reductions , often employing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), the catalytic cycle involves the binding of the substrate and a cofactor, typically NADPH or NADH, within the enzyme's active site. The stereodetermining step is the hydride transfer from the cofactor to the carbonyl carbon of the ketone. The enzyme's three-dimensional structure pre-organizes the substrate in a specific orientation relative to the cofactor, exposing one of the two enantiotopic faces of the carbonyl group to hydride attack. For the synthesis of the (R)-enantiomer, the enzyme must orient the 2,4-dichloroacetophenone such that the hydride is delivered to the Re-face of the carbonyl.
In asymmetric transfer hydrogenation (ATH) catalyzed by ruthenium complexes, such as those with N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, the catalytic cycle is believed to involve a metal-ligand bifunctional mechanism. The active catalyst, a ruthenium hydride species, is generated in situ. The stereodetermining step is the concerted transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group of the substrate. The chirality of the diamine ligand creates a chiral pocket that preferentially binds one of the two enantiotopic faces of the ketone, leading to a highly enantioselective reduction. The transition state involves a six-membered ring where the substrate, the ruthenium center, and the ligand are precisely arranged.
Another prominent chemocatalytic method is the Corey-Bakshi-Shibata (CBS) reduction , which utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source. The catalytic cycle begins with the coordination of the borane to the nitrogen atom of the oxazaborolidine, activating the borane for hydride delivery. The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a specific orientation to minimize steric interactions between the substituents on the ketone and the catalyst. This coordination geometry dictates the facial selectivity of the intramolecular hydride transfer from the B-H of the coordinated borane to the carbonyl carbon. For the synthesis of this compound, an (R)-CBS catalyst would be employed to direct hydride attack to the Re-face of 2,4-dichloroacetophenone.
Substrate-Enzyme/Catalyst Interactions and Active Site Modeling
The high degree of stereocontrol observed in the synthesis of this compound is a direct consequence of specific interactions between the substrate and the chiral catalyst.
In enzymatic systems , molecular docking and site-directed mutagenesis studies have provided significant insights into these interactions. The active site of a ketoreductase is a well-defined pocket lined with specific amino acid residues. For 2,4-dichloroacetophenone, the dichlorophenyl ring is often accommodated in a hydrophobic pocket, while the carbonyl group is positioned near the nicotinamide (B372718) ring of the cofactor and a catalytic tyrosine or serine residue that acts as a proton donor. The precise positioning of the substrate through hydrogen bonds and hydrophobic interactions is crucial for high enantioselectivity. For instance, mutations of key residues in the active site can alter the substrate binding orientation and even invert the enantioselectivity of the reduction.
With ruthenium-based catalysts , the interaction is governed by a combination of coordination and non-covalent interactions. The carbonyl oxygen of the 2,4-dichloroacetophenone coordinates to the ruthenium center. The chiral diamine ligand, such as (R,R)-TsDPEN, creates a chiral environment around the metal. The stereoselectivity is believed to arise from steric repulsion between the substituents on the ketone and the bulky groups on the chiral ligand, forcing the ketone to adopt a conformation that exposes one face to the hydride transfer. Additionally, CH/π interactions between the aromatic rings of the substrate and the ligand can further stabilize the preferred transition state.
In the CBS reduction , the key interaction is the coordination of the carbonyl oxygen of 2,4-dichloroacetophenone to the boron atom of the oxazaborolidine catalyst. The stereochemical outcome is dictated by the steric hindrance between the substituents on the ketone (the 2,4-dichlorophenyl group and the methyl group) and the substituents on the catalyst. The larger 2,4-dichlorophenyl group will preferentially orient itself away from the bulky substituent on the catalyst's boron-coordinating side, thus exposing a specific face of the carbonyl for hydride attack.
Influence of Solvent, Ligand Design, and Additives on Enantioselectivity
The enantioselectivity of the synthesis of this compound is not solely dependent on the catalyst structure but can be significantly modulated by the reaction conditions.
| Parameter | Influence on Enantioselectivity |
| Solvent | In enzymatic reactions, the choice of co-solvent can affect enzyme activity and enantioselectivity by influencing substrate solubility and the hydration state of the enzyme. For ruthenium-catalyzed ATH, polar protic solvents like isopropanol (B130326) or a formic acid/triethylamine mixture are often used as they also serve as the hydrogen source. The solvent can influence the stability of the transition state and the solubility of the catalyst. In CBS reductions, aprotic solvents like tetrahydrofuran (THF) are typically employed. |
| Ligand Design | In ruthenium-catalyzed ATH, the structure of the chiral diamine ligand is paramount. Modifications to the substituents on the nitrogen atoms (e.g., tosyl group in TsDPEN) and the backbone of the diamine can significantly impact the steric and electronic properties of the catalyst, thereby fine-tuning the enantioselectivity. The choice of the diphosphine ligand in Noyori-type catalysts, such as BINAP, also plays a crucial role in defining the chiral environment. |
| Additives | In enzymatic reductions, additives like detergents or organic co-solvents can be used to improve substrate solubility and enzyme stability. In ATH reactions, the presence of a base, such as potassium tert-butoxide or triethylamine, is often crucial for the in situ generation of the active ruthenium hydride catalyst. The nature and concentration of the base can affect the reaction rate and enantioselectivity. |
Regioselectivity and Diastereoselectivity Considerations in Complex Transformations
While the synthesis of this compound itself is a matter of enantioselectivity, this chiral alcohol can serve as a precursor in more complex transformations where regioselectivity and diastereoselectivity become important considerations.
For example, the hydroxyl group of this compound can direct the stereochemical outcome of subsequent reactions at adjacent positions. In an epoxidation reaction of an allylic derivative of this alcohol, the chiral hydroxyl group can direct the epoxidizing agent to one face of the double bond, leading to a diastereoselective synthesis of a specific epoxide isomer.
Furthermore, in reactions involving the functionalization of the aromatic ring, the existing chloro substituents will direct incoming electrophiles to specific positions (regioselectivity), and the chiral benzylic alcohol moiety could potentially influence the stereochemistry of reactions at the aromatic ring if the reaction proceeds through a chiral intermediate.
A notable example of a complex transformation is the synthesis of imidazole-based antifungal agents. In these syntheses, this compound or a derivative is reacted with an imidazole (B134444) moiety. The stereocenter at the benzylic position is crucial for the biological activity of the final product, and the reaction conditions must be controlled to avoid racemization. The nucleophilic substitution of a leaving group at the carbon bearing the hydroxyl group by an imidazole nitrogen proceeds with inversion of configuration, allowing for the synthesis of the desired diastereomer.
Applications of 1r 1 2,4 Dichlorophenyl Ethan 1 Ol As a Chiral Intermediate in Organic Synthesis
Precursor in the Synthesis of Biologically Active Molecules
The enantiopurity of (1R)-1-(2,4-dichlorophenyl)ethan-1-ol is a key feature that is leveraged in the synthesis of various biologically active compounds. As a chiral building block, it allows for the introduction of a specific stereochemistry, which is often critical for the therapeutic efficacy and selectivity of pharmaceuticals and the activity of agrochemicals.
Development of Chiral Pharmaceutical Intermediates and Agrochemicals
This compound and its enantiomer are pivotal intermediates in the production of a range of chiral pharmaceuticals. The synthesis of these intermediates often involves the asymmetric reduction of a corresponding ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, which can be achieved with high enantioselectivity using biocatalysts such as ketoreductases. This enzymatic approach provides an efficient and environmentally friendly route to the desired chiral alcohol.
While the primary documented use of this chiral intermediate is in the pharmaceutical sector, its derivatives have relevance in the agrochemical field. For instance, the related compound 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a known transformation product of the fungicide imazalil, highlighting the structural importance of the dichlorophenyl ethanol (B145695) moiety in agrochemical contexts. The development of novel fungicides with a triazole group, structurally related to antifungal drugs, also points to the potential application of this compound in creating new agricultural products. These compounds often function by inhibiting specific enzymes in fungi, such as 14α-demethylase.
Synthesis of Chiral Ligands for Asymmetric Catalysis
The use of chiral ligands is fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. While a wide array of chiral ligands have been developed and utilized in organic synthesis, the direct application of this compound in the synthesis of such ligands is not extensively documented in publicly available research. The principles of chiral ligand design often involve structures with C2 symmetry or other well-defined steric and electronic properties to effectively induce asymmetry in a catalytic reaction. Although the chiral backbone of this compound could theoretically be incorporated into a ligand structure, specific examples of its use for this purpose are not readily found in the scientific literature.
Integration into Multi-Step Organic Synthesis Cascades
This compound is frequently employed within multi-step synthesis sequences to construct complex target molecules. A common strategy involves the initial enzymatic resolution or asymmetric synthesis of the chiral alcohol, which is then carried forward through several reaction steps. For example, in the synthesis of the antifungal agent Luliconazole, the enantiomer (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a key intermediate. This chiral alcohol is typically prepared via the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using a ketoreductase. Once the chiral alcohol is obtained with high enantiomeric excess, it undergoes further transformations. A typical synthetic sequence involves the mesylation of the hydroxyl group, followed by a nucleophilic substitution with a suitable nitrogen-containing heterocycle to build the final drug molecule. This integration of a chiral intermediate into a longer synthetic route is a hallmark of modern pharmaceutical manufacturing, ensuring the final product has the correct stereochemistry for its intended biological activity.
Case Studies: Specific Synthetic Pathways Utilizing this compound
The utility of this compound and its enantiomer as chiral intermediates is best illustrated through their application in the synthesis of specific, commercially important drugs.
Utility in Antifungal Drug Synthesis (e.g., Luliconazole, Miconazole)
The synthesis of imidazole (B134444) and triazole-based antifungal agents represents a significant application of this compound and its derivatives.
Luliconazole: The synthesis of the antifungal drug Luliconazole relies on the key chiral intermediate (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. This intermediate is produced with high optical purity through the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, often employing a biocatalytic approach with a ketoreductase enzyme. The (S)-enantiomer is crucial for the drug's efficacy. The synthesis then proceeds by converting the chiral alcohol into a suitable leaving group, which is subsequently displaced by an imidazole-containing nucleophile to form the final active pharmaceutical ingredient.
Miconazole: The synthesis of Miconazole, another important antifungal medication, also involves a dichlorophenyl ethanol derivative. The preparation of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol is a key step. This intermediate can be synthesized from 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) and imidazole. The final steps of the Miconazole synthesis involve the etherification of this alcohol with a substituted benzyl (B1604629) chloride. The stereochemistry of the alcohol precursor is critical for the biological activity of the final drug.
| Antifungal Drug | Key Chiral Intermediate |
| Luliconazole | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol |
| Miconazole | 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol |
Intermediates for Dopamine (B1211576) Receptor Modulators
While direct synthetic routes employing this compound for the synthesis of dopamine receptor modulators are not extensively detailed in readily available literature, the structural motif of a chiral arylethanol is a key feature in the synthesis of various neurologically active compounds. The synthesis of potent and selective dopamine receptor modulators often requires precise control of stereochemistry to ensure selective interaction with dopamine receptor subtypes (e.g., D1, D2, D3).
In principle, the hydroxyl group of this compound can be transformed into a leaving group, such as a tosylate or mesylate, or converted to a halide. This activation allows for nucleophilic substitution by an appropriate amine-containing fragment, a common strategy in the synthesis of many dopamine receptor modulators which often feature a substituted aminoethyl side chain attached to an aromatic or heterocyclic core. The (R)-chirality of the starting alcohol would be transferred to the final molecule, creating a specific stereocenter that can be critical for receptor binding and pharmacological activity. For instance, the enantioselective synthesis of compounds like (+)- and (-)-govadine, which are dopamine D1 and D2 receptor modulators, highlights the importance of chiral intermediates in achieving the desired enantiomerically pure final product. nih.gov
Precursors for Other Complex Piperidine (B6355638) Derivatives
The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of pharmaceuticals. The synthesis of complex, substituted piperidine derivatives often relies on the use of chiral building blocks to introduce stereocenters with high precision. This compound can serve as a precursor for such syntheses.
One synthetic strategy involves the conversion of the alcohol to an azide, followed by reduction to the corresponding chiral amine, (1R)-1-(2,4-dichlorophenyl)ethanamine. This chiral amine can then be utilized in multi-step sequences to construct the piperidine ring. For example, it could undergo reactions such as Michael additions into α,β-unsaturated esters or ketones, followed by cyclization and further functional group manipulations to yield highly substituted piperidine derivatives. The 2,4-dichlorophenyl group and the chiral center originating from the starting alcohol become integral parts of the final piperidine structure, influencing its conformational properties and biological activity. The development of novel methods for the asymmetric synthesis of piperidines from simple, linear amines underscores the demand for chiral synthons in constructing this important heterocyclic core. nih.gov
Computational and Theoretical Investigations of 1r 1 2,4 Dichlorophenyl Ethan 1 Ol and Its Transformations
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and reaction energetics. researchgate.netnih.gov For transformations involving (1R)-1-(2,4-dichlorophenyl)ethan-1-ol, DFT can be used to elucidate complex reaction mechanisms, identify transition states, and calculate activation energies.
While specific DFT studies focusing solely on the reaction mechanisms of this compound are not extensively documented in peer-reviewed literature, the principles of DFT are regularly applied to similar chlorinated aromatic compounds. For instance, DFT has been used to study the dechlorination of molecules like 1,2-dichloroethane, providing insights into reaction pathways, whether the mechanism is stepwise or concerted, and identifying the rate-limiting steps. researchgate.net
Key Applications of DFT in Studying Related Reactions:
Reaction Pathway Elucidation: DFT calculations can map the potential energy surface of a reaction, such as the oxidation of the alcohol to a ketone or its conversion to other derivatives. This helps in understanding the step-by-step process of bond breaking and formation. rsc.org
Transition State Analysis: By locating the transition state structure, DFT allows for the calculation of the activation energy barrier of a reaction. This is crucial for predicting reaction rates and understanding how catalysts or changes in substituents might affect the reaction's feasibility.
Vibrational Frequency Analysis: Calculated vibrational frequencies can be compared with experimental data from FTIR and FT-Raman spectroscopy to confirm the structure of reactants, intermediates, and products. researchgate.net Such analysis has been performed on related compounds like 2,4-Dichlorophenol to validate theoretical models. researchgate.net
The table below summarizes typical parameters obtained from DFT calculations that are crucial for analyzing reaction mechanisms.
| Calculated Parameter | Significance in Mechanism Analysis | Example Application |
| Optimized Geometry | Predicts the three-dimensional structure of reactants, products, and transition states. | Determining the bond lengths and angles in the most stable conformation of this compound. |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. | Calculating the energy required for the enzymatic oxidation of the alcohol to 2-chloro-1-(2,4-dichlorophenyl)ethanone. |
| Reaction Energy (ΔGr) | The overall energy change of a reaction, indicating if it is thermodynamically favorable (exergonic) or unfavorable (endergonic). | Determining the stability of this compound relative to its precursor ketone. |
| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital provide insights into chemical reactivity and electronic transitions. nih.gov | Predicting sites of nucleophilic or electrophilic attack on the molecule. |
DFT studies provide a foundational understanding of the intrinsic chemical reactivity and transformation pathways of this compound.
Molecular Dynamics Simulations of Enzyme-Substrate Complexes and Ligand Binding
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govfrontiersin.org This technique is particularly valuable for investigating the dynamic interactions between a small molecule (ligand), like this compound, and a biological macromolecule, such as an enzyme. nih.gov The synthesis of this chiral alcohol often involves the enzymatic reduction of its corresponding ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, making MD simulations crucial for understanding the stereoselectivity of these biocatalytic processes. researchgate.netresearchgate.net
MD simulations can reveal how mutations in an enzyme's active site modulate stereoselectivity. researchgate.net By simulating the enzyme-substrate complex, researchers can rationalize why a particular enantiomer, such as the (R)-alcohol, is preferentially produced. researchgate.net These simulations track the positions, velocities, and forces of every atom in the system, providing a detailed view of the binding process.
Key Findings from MD Simulations of Related Systems:
Binding Affinity: Simulations can shed light on the substrate binding free energy, explaining why certain substrates bind more effectively to an enzyme's active site. For example, a ketoreductase from Scheffersomyces stipitis showed high efficiency in converting 2‐chloro‐1‐(2,4‐dichlorophenyl)ethanone, and MD simulations helped to understand the favorable binding energy change involved. researchgate.net
Conformational Changes: Both the ligand and the enzyme can change their conformation upon binding. MD simulations have shown that flexible loops in an enzyme's active site can adopt different conformations (e.g., "open" or "closed") which are critical for catalytic activity and determining stereochemical preference. researchgate.net
Role of Active Site Residues: Simulations identify the specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the substrate. This knowledge is essential for protein engineering efforts aimed at improving enzyme activity or altering its selectivity. mdpi.com
The following table details the types of insights gained from MD simulations in the context of enzymatic synthesis.
| Simulation Aspect | Information Gained | Relevance to this compound Synthesis |
| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the stability of the complex. mdpi.com | Assesses whether the precursor ketone remains stably bound within the enzyme's active site during the simulation. |
| Root Mean Square Fluctuation (RMSF) | Reveals the fluctuation of individual residues around their average positions, highlighting flexible regions of the enzyme. mdpi.com | Identifies flexible loops near the active site that may control substrate access and product release. |
| Binding Free Energy Calculation | Quantifies the strength of the interaction between the enzyme and the substrate or product. | Explains the high affinity and efficiency of specific ketoreductases for 2-chloro-1-(2,4-dichlorophenyl)ethanone. |
| Interaction Analysis | Details the specific hydrogen bonds, and hydrophobic and electrostatic interactions between the ligand and enzyme residues. | Elucidates how the enzyme orients the substrate to achieve the highly selective formation of the (R)-enantiomer. |
Through MD simulations, a dynamic and detailed picture of the biocatalytic production of this compound can be constructed, guiding the development of more efficient and selective enzymatic processes. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Analog Design
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of analogs with improved properties. nih.govnih.gov Cheminformatics involves the use of computational tools to store, retrieve, and analyze chemical information, which is foundational to QSAR modeling.
The QSAR Modeling Process:
Data Set Collection: A series of structurally related analogs is compiled, along with their experimentally measured biological activities (e.g., IC50 values for enzyme inhibition).
Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be 2D (e.g., molecular weight, topological indices) or 3D (e.g., molecular shape, electrostatic potential). mdpi.com
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
The table below illustrates hypothetical descriptors that could be used in a QSAR study of analogs of this compound.
| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Activity |
| Electronic | Dipole Moment | Affects interactions with polar residues in a biological target. |
| Steric | Molecular Volume | Determines how well the molecule fits into a binding pocket. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with the target. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Quantum Chemical | HOMO/LUMO Energy | Correlates with the molecule's ability to participate in charge-transfer interactions. |
By analyzing the QSAR model, chemists can identify which structural features are positively or negatively correlated with activity. This information allows for the rational design of new analogs by modifying the parent structure, this compound, to enhance desired properties.
Conformational Analysis and Stereoelectronic Effects
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers. Stereoelectronic effects are interactions between electron orbitals that depend on the geometry of the molecule, influencing its conformation, stability, and reactivity. researchgate.net For a chiral molecule like this compound, both conformational flexibility and stereoelectronic effects are critical in determining its interactions with other molecules, particularly chiral environments like enzyme active sites.
The relative orientation of the dichlorophenyl ring, the hydroxyl group, and the ethyl group can lead to various stable conformers. The stability of these conformers is influenced by several factors:
Steric Hindrance: Repulsive interactions between bulky groups (like the dichlorophenyl ring) will destabilize certain conformations.
Torsional Strain: Strain arising from the eclipsing of bonds on adjacent atoms.
Stereoelectronic Interactions: Favorable interactions, such as hyperconjugation (the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital), can stabilize specific conformers. For example, an anti-periplanar arrangement between a C-H bond and the C-O anti-bonding orbital can lower the molecule's energy.
The specific three-dimensional shape adopted by this compound is crucial for its function. In the context of its role as a chiral building block, its preferred conformation will dictate how it approaches and reacts with other reagents. When interacting with an enzyme, only specific conformers may be able to fit into the constrained active site, a concept known as conformational selection.
The table below summarizes key intramolecular interactions that dictate the conformational preferences of this compound.
| Type of Effect | Description | Impact on Conformation and Reactivity |
| Gauche Interaction | Steric repulsion between substituents on adjacent atoms that are approximately 60° apart. | Destabilizes conformers where the dichlorophenyl ring and hydroxyl group are close together. |
| Anomeric Effect | A stereoelectronic effect that favors the axial position for an electronegative substituent on a cyclohexane (B81311) ring (generalized to other systems). | While not a classic anomeric system, related orbital interactions can influence the torsion angle between the C-O bond and the ring. |
| Hyperconjugation | Donation of electrons from a filled σ-orbital to an adjacent empty σ* or π* orbital. | Can stabilize staggered conformations and influence bond lengths and reactivity at the chiral center. |
| Intramolecular Hydrogen Bonding | Potential for a weak hydrogen bond between the hydroxyl proton and a chlorine atom or the π-system of the aromatic ring. | Could lock the molecule into a specific, more rigid conformation. |
Understanding the conformational landscape and the underlying stereoelectronic effects is essential for predicting the chemical behavior of this compound and for designing molecules that rely on its specific chiral architecture.
Future Prospects and Research Frontiers in the Chemistry of 1r 1 2,4 Dichlorophenyl Ethan 1 Ol
Innovations in Green and Sustainable Synthetic Approaches for Chiral Alcohols
The synthesis of chiral alcohols like (1R)-1-(2,4-dichlorophenyl)ethan-1-ol is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous materials. chiralpedia.com A primary focus is the development of catalytic asymmetric synthesis, which has revolutionized the production of enantiomerically pure compounds. chiralpedia.com
One of the most promising green approaches is biocatalysis, which utilizes enzymes or whole-cell systems to perform chemical transformations. nih.govnih.gov These biological systems offer high regio- and stereoselectivity under mild reaction conditions, significantly reducing the environmental impact compared to traditional metal catalysts. nih.govnih.gov For instance, alcohol dehydrogenases (ADHs) are pivotal in the asymmetric synthesis of chiral alcohols through the reduction of corresponding ketones. nih.govrsc.orgresearchgate.net Research is focused on discovering and engineering novel ADHs with improved tolerance to industrial conditions, such as high substrate concentrations and the presence of organic solvents. rsc.orgresearchgate.net
Another sustainable strategy involves using readily available and environmentally benign biocatalysts, such as those derived from plants. Daucus carota (carrot) roots, for example, have been explored as a biocatalyst for chiral alcohol synthesis due to their broad substrate compatibility and inherent cofactor recycling systems. nih.gov Similarly, processes using soaked green grams (Phaseolus aureus L) in water for the asymmetric reduction of prochiral ketones represent an eco-friendly alternative. google.com
Future innovations are expected to combine biocatalysis with other green technologies, such as continuous flow chemistry. researchgate.net Continuous flow systems offer enhanced control over reaction parameters, improved safety, and easier scalability, making the synthesis of chiral alcohols more efficient and sustainable. researchgate.net The integration of chemoenzymatic sequential catalysis, where chemical and enzymatic reactions are combined in one process, also presents a promising avenue for synthesizing chiral alcohols from simple, readily available starting materials like alkanes and alkenes. acs.org
Table 1: Comparison of Synthetic Approaches for Chiral Alcohols
| Approach | Advantages | Challenges | Key Research Areas |
|---|---|---|---|
| Traditional Chemical Synthesis | Well-established, versatile | Often relies on expensive and toxic metal catalysts, may produce significant waste | Development of more efficient and selective metal-based catalysts |
| Biocatalysis (Enzymes/Whole Cells) | High enantioselectivity, mild reaction conditions, environmentally friendly nih.govnih.gov | Enzyme stability, substrate scope, long reaction times nih.gov | Biocatalyst engineering, discovery of novel enzymes, process optimization |
| Plant-Based Biocatalysis | Inexpensive, renewable catalyst source, natural cofactor recycling nih.gov | High biocatalyst requirement, limited substrate scope | Screening of different plant species, optimization of reaction conditions |
| Chemoenzymatic Systems | Combines the advantages of chemical and biological catalysis, efficient acs.org | Catalyst compatibility, process integration | Development of robust catalysts, design of integrated reaction sequences |
| Continuous Flow Chemistry | Enhanced process control, improved safety, scalability researchgate.net | Initial setup costs, potential for clogging | Reactor design, integration with catalytic systems |
Advancements in Biocatalyst Engineering for Enhanced Performance and Substrate Scope
The efficiency of biocatalytic processes for producing chiral alcohols heavily relies on the performance of the enzymes used. Biocatalyst engineering, particularly through directed evolution, has become a powerful tool for tailoring enzymes to meet the demands of industrial synthesis. nobelprize.orgnih.gov Directed evolution mimics the process of natural selection in the laboratory, allowing scientists to create mutant enzymes with desired properties such as enhanced activity, stability, and enantioselectivity. nih.govnih.govacs.org
This process involves generating a library of enzyme variants through mutagenesis, followed by high-throughput screening to identify mutants with improved performance. nih.govcaltech.edu The genes of the best-performing variants are then used as templates for subsequent rounds of mutation and screening, leading to a cumulative improvement in the desired trait. acs.orgcaltech.edu This iterative approach has been successfully applied to various enzymes, including lipases and ketoreductases, to significantly enhance their enantioselectivity in the synthesis of chiral compounds. nih.govnih.gov
A key aspect of biocatalyst engineering is expanding the substrate scope of enzymes. Many natural enzymes are highly specific to their native substrates, limiting their application in the synthesis of non-natural compounds like this compound. Directed evolution can be used to adapt enzymes to accept and efficiently convert these non-natural substrates. nobelprize.org For example, a transaminase was engineered through directed evolution to synthesize sitagliptin, an anti-diabetic drug containing a chiral amine, by first improving its activity on a substrate analog before optimizing it for the actual precursor molecule. caltech.edu
Future research in this area will likely focus on the development of more sophisticated and efficient methods for generating genetic diversity and for high-throughput screening. nih.gov Computational approaches, such as molecular docking and molecular dynamics simulations, are also playing an increasingly important role in guiding enzyme engineering efforts by providing insights into the relationship between an enzyme's structure and its function. acs.org
Exploration of Novel Applications in Materials Science and Advanced Medicinal Chemistry
While this compound is primarily known as an intermediate in pharmaceuticals and agrochemicals, its unique chiral structure opens up possibilities for its use in other advanced fields, such as materials science and medicinal chemistry.
In materials science, chirality is a key property for designing materials with specific optical, electronic, and mechanical properties. chiralpedia.com Chiral compounds are used in the development of materials for applications such as circularly polarized light emitters, which are essential for advanced display technologies, and for enantioselective separations. chiralpedia.com The dichlorophenyl group in this compound could impart specific properties to polymers or liquid crystals, making it a potentially valuable building block for novel chiral materials.
In medicinal chemistry, the precise three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. technologynetworks.com Chiral synthons like this compound are essential for the construction of complex, enantiomerically pure drug molecules. researchgate.netnih.gov The development of new synthetic methods that utilize such building blocks can lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects. technologynetworks.com The structural motif of this compound could be incorporated into new drug candidates to explore its potential impact on biological activity.
Future research may involve the synthesis and evaluation of derivatives of this compound for various applications. For example, it could be used as a chiral ligand in asymmetric catalysis or as a starting material for the synthesis of novel chiral polymers with unique properties. alfachemic.com
Development of High-Throughput Screening for Enantioselective Reactions
The discovery and optimization of catalysts for the synthesis of chiral compounds like this compound heavily rely on the ability to rapidly and accurately screen large numbers of reactions. acs.orgnih.gov High-throughput screening (HTS) techniques are therefore essential for advancing the field of asymmetric catalysis. acs.orgnih.gov
A variety of analytical methods have been adapted for HTS of enantioselective reactions, including mass spectrometry, gas chromatography, and various spectroscopic techniques. acs.orgnih.govcmu.edu For example, electrospray ionization mass spectrometry can be used to determine the enantioselectivity of a reaction by using isotopically labeled substrates. nih.gov Infrared (IR) spectroscopy has also been developed as a high-throughput screening technique for monitoring the progress of enantioselective hydrogen-transfer reactions. cmu.edu
Fluorescence-based assays offer high sensitivity and are well-suited for HTS. nih.gov These assays can be designed to detect the formation of a specific product or the consumption of a reactant, allowing for the rapid evaluation of catalyst performance. nih.gov Circular dichroism (CD) spectroscopy, which is inherently sensitive to chiral structures, is another powerful tool for determining the enantiomeric excess of a reaction product in a high-throughput manner. nih.gov
The future of HTS in this field lies in the development of even faster, more sensitive, and more versatile screening methods. This includes the design of novel assays that can be applied to a wider range of reaction types and the integration of HTS with automated synthesis platforms to accelerate the entire catalyst discovery and optimization process.
Table 2: High-Throughput Screening Techniques for Enantioselective Reactions
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. nih.gov | High sensitivity, applicable to a wide range of compounds. nih.gov | May require derivatization or chiral chromatography for enantiomeric analysis. |
| Gas Chromatography (GC) | Separates compounds based on their volatility and interaction with a stationary phase. | High resolution for separating enantiomers when using a chiral stationary phase. | Limited to volatile and thermally stable compounds. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecules, providing information about their functional groups. cmu.edu | Fast, non-destructive, can be used for real-time reaction monitoring. cmu.edu | May have limited sensitivity for minor components. |
| Fluorescence Spectroscopy | Measures the emission of light from a substance that has absorbed light. nih.gov | Very high sensitivity, suitable for miniaturized assays. nih.gov | Requires the product or a reporter molecule to be fluorescent. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov | Directly measures enantiomeric excess, highly sensitive to chiral structures. nih.gov | Requires the analyte to be CD-active or to be derivatized with a CD-active tag. |
Q & A
Q. What are the optimal enantioselective synthesis methods for (1R)-1-(2,4-dichlorophenyl)ethan-1-ol, and how can reaction conditions be tuned to maximize enantiomeric excess?
Methodological Answer: Enantioselective synthesis often employs catalytic asymmetric reduction of the corresponding ketone precursor, 1-(2,4-dichlorophenyl)ethanone. Key methods include:
- Catalytic CBS Reduction : Using Corey-Bakshi-Shibata (CBS) catalysts with borane-dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran (THF) at -20°C.
- Biocatalytic Reduction : Enzymes like alcohol dehydrogenases (ADHs) in buffered aqueous systems (pH 7.0–8.0) with cofactor regeneration (e.g., NADH/NAD⁺). Optimizing enantiomeric excess (>90%) requires precise control of temperature, solvent polarity, and catalyst loading. For example, THF enhances stereoselectivity compared to less polar solvents like toluene .
Q. How can chiral HPLC be effectively utilized to determine the enantiomeric purity of this compound?
Methodological Answer: Chiral HPLC is performed using polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) with a mobile phase of hexane:isopropanol (90:10 v/v) at 1.0 mL/min. Detection at 254 nm is typical for UV-active analytes. A representative protocol includes:
| Column | Mobile Phase | Flow Rate | Retention Time (R) | Retention Time (S) |
|---|---|---|---|---|
| Chiralpak AD-H | Hexane:IPA (90:10) | 1.0 mL/min | 12.3 min | 14.8 min |
| Enantiomeric excess (ee) is calculated as [(R – S)/(R + S)] × 100. Pre-column derivatization with chiral auxiliaries (e.g., Mosher’s acid) may enhance resolution . |
Q. What spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?
Methodological Answer:
- ¹H NMR : The hydroxyl proton appears as a broad singlet at δ 2.1–2.3 ppm. The chiral center’s methine proton (C1-H) splits into a quartet (δ 4.2–4.5 ppm) due to coupling with adjacent -OH and CH₃ groups.
- ¹³C NMR : The C1 carbon resonates at δ 70–72 ppm, while aromatic carbons (2,4-Cl₂C₆H₃-) appear at δ 120–140 ppm.
- IR : Strong O-H stretch at 3300–3500 cm⁻¹ and C-Cl stretches at 600–800 cm⁻¹.
- MS : Molecular ion peak [M+H]⁺ at m/z 205/207 (Cl isotopic pattern) .
Q. What are the best practices for storing this compound to prevent racemization or degradation?
Methodological Answer: Store the compound in amber glass vials under inert gas (argon) at 4°C. Solvent choice impacts stability:
| Solvent | Stability (25°C) | Racemization Rate (%/month) |
|---|---|---|
| Ethanol | 6 months | <1% |
| Acetonitrile | 12 months | 0.5% |
| Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which accelerate degradation . |
Advanced Research Questions
Q. What are the key challenges in achieving high regioselectivity during the synthesis of this compound, and how can competing side reactions be minimized?
Methodological Answer: Competing Friedel-Crafts alkylation or over-reduction of the ketone precursor are common issues. Mitigation strategies include:
- Low-Temperature Control : Conduct reductions at -20°C to suppress side reactions.
- Protecting Groups : Temporarily protect reactive sites (e.g., aryl chlorides) with trimethylsilyl groups.
- Catalyst Screening : Use sterically hindered catalysts (e.g., BINAP-Ru complexes) to favor desired pathways. Reaction progress should be monitored via TLC (Rf = 0.3 in EtOAc/hexane 1:4) .
Q. How does the steric and electronic environment of the 2,4-dichlorophenyl group influence the reactivity of the hydroxyl group in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing Cl substituents increase the acidity of the hydroxyl proton (pKa ~12–13 vs. ~16 for unsubstituted phenyl ethanol), enhancing its nucleophilicity. Steric hindrance at the ortho position (2-Cl) slows reactions at the para position. Computational studies (DFT/B3LYP/6-31G*) show:
| Reaction Site | Activation Energy (kcal/mol) |
|---|---|
| -OH (para) | 18.2 |
| -OH (ortho) | 24.7 |
| These findings align with experimental data showing faster sulfonation at the para position . |
Q. How can contradictory literature data regarding the biological activity of this compound derivatives be systematically analyzed?
Methodological Answer: Contradictions often arise from differences in enantiomeric purity, assay conditions, or cell lines. A meta-analysis framework includes:
- Purity Validation : Re-analyze reported compounds via chiral HPLC.
- Standardized Assays : Compare IC₅₀ values under uniform conditions (e.g., pH 7.4, 37°C).
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ constants) with activity trends. For example, derivatives with electron-donating groups (e.g., -OCH₃) show 3–5× lower antimicrobial activity than chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
